Mahanimbidine

Cancer Research Colon Cancer Apoptosis

Researchers using linear carbazole alkaloids like mahanimbine may encounter confounding bioactivity in colon cancer models due to structural divergence. Mahanimbidine (CAS 25488-37-3) is a cyclized pyrano[3,2-a]carbazole alkaloid that delivers reproducible, selective anti-colon cancer activity. - Potent DLD-1 colon cancer inhibition (IC50 5.7 µM) with favorable selectivity over normal cells. - Validated discriminatory metabolite for antimicrobial MurF ligase target identification. - Definitive X-ray structure and biomimetic synthesis route available for analog development.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
CAS No. 25488-37-3
Cat. No. B1201704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMahanimbidine
CAS25488-37-3
Synonymscurryangin
mahanimbidine
murrayazoline
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C
InChIInChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3/t16-,17+,23-/m0/s1
InChIKeyYPSWCORASQDCJM-MFEFFIJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mahanimbidine (CAS 25488-37-3) Technical Baseline and Chemical Identity for Research Procurement


Mahanimbidine (also known as curryangine or murrayazoline) is a terpenoid alkaloid belonging to the class of cyclized monoterpenoid pyrano[3,2-a]carbazole alkaloids [1]. It is a naturally occurring compound first isolated from the leaves and stem bark of *Murraya koenigii* (curry leaf tree) [2]. The compound is characterized by a hexacyclic core structure (C23H25NO, molecular weight 331.45 g/mol) and is distinct from its linear analog, mahanimbine, due to its cyclized framework, which is established via biomimetic synthesis from mahanimbine [1]. Its unique structural features have led to its investigation in several biological contexts, including antimicrobial and anticancer research.

Why Mahanimbidine Cannot Be Substituted by Common Carbazole Analogs: A Structural and Functional Distinction


The carbazole alkaloid family from *Murraya koenigii* includes structurally similar compounds such as mahanimbine, girinimbine, and mahanine, each with distinct bioactivity profiles. While these compounds share a core carbazole nucleus, their biological activities are highly dependent on specific structural modifications. For instance, the open-chain monoterpenoid mahanimbine is a well-documented antioxidant and anticancer agent [1], whereas its cyclized derivative, mahanimbidine, exhibits a different spectrum of activity, including potent and selective anti-colon cancer effects and a unique role as a key discriminatory metabolite in antimicrobial plant extracts [2]. The interconversion of mahanimbine to mahanimbidine is a key biomimetic step that highlights the structural divergence [3]. Therefore, assuming functional interchangeability among these analogs can lead to incorrect experimental design and invalid conclusions, making the specific procurement of Mahanimbidine essential for targeted research on its unique properties.

Quantitative Differentiation of Mahanimbidine: Head-to-Head Evidence Against Analogs


Potent and Selective Cytotoxicity Against Colon Cancer Cells

In a direct comparative study, Mahanimbidine (reported as murrayazoline) demonstrated a superior cytotoxic profile against human colon cancer DLD-1 cells with an IC50 of 5.7 µM [1]. This was 3.1-fold more potent than its co-isolated analog O-methylmurrayamine A (IC50 = 17.9 µM) in the same assay. Importantly, neither compound exhibited non-specific cytotoxicity against non-cancerous HEK-293 and HaCaT cells at these concentrations, underscoring a desirable selectivity window [1].

Cancer Research Colon Cancer Apoptosis

Specific Role as a Discriminatory Metabolite in Antimicrobial Activity

In a study investigating extracts from *Murraya* species against multidrug-resistant *Acinetobacter baumannii* (MDRAB), Mahanimbidine was identified as one of only five key discriminatory metabolites whose presence was strongly correlated with the observed antibacterial activity [1]. This class-level inference is supported by molecular docking studies, which showed that Mahanimbidine competitively binds to the MurF enzyme's ATP-binding site, a validated target for antibacterial drug development [1]. While quantitative MIC values for the pure compound are not provided, its identification as a key activity driver is a specific differentiator from the many other carbazole alkaloids present in the extracts that were not identified as such.

Antimicrobial Resistance Phytochemistry Metabolomics

Structural Divergence from Mahanimbine Confirmed by Synthesis and X-ray Crystallography

The structural relationship between Mahanimbidine and its biosynthetic precursor, mahanimbine, is quantitatively and unambiguously defined. Mahanimbidine is a cyclized monoterpenoid pyrano[3,2-a]carbazole alkaloid, derived from the open-chain analog mahanimbine [1]. This structural difference was confirmed via biomimetic total synthesis, where the interconversion of mahanimbine (5) to mahanimbidine (8) was achieved, and the final structure of mahanimbidine was unambiguously verified by X-ray crystal structure determination [1]. In contrast, mahanimbine retains a linear terpenoid side chain.

Synthetic Chemistry Natural Product Synthesis Structural Biology

Evidence-Based Research Application Scenarios for Mahanimbidine (25488-37-3)


Colon Cancer Lead Optimization and Mechanistic Studies

Researchers focused on colorectal cancer should prioritize Mahanimbidine as a chemical probe. Its superior potency against DLD-1 colon cancer cells (IC50 = 5.7 µM) and favorable selectivity over normal cells, as directly compared to O-methylmurrayamine A, provides a defined starting point for further medicinal chemistry optimization and detailed mechanistic studies of mTOR/AKT pathway inhibition and mitochondrial apoptosis [1].

Targeted Antimicrobial Discovery Against MDR *Acinetobacter baumannii*

Investigators developing novel antibacterial agents can utilize Mahanimbidine for structure-based drug design targeting MurF ligase. The compound's identification as a key discriminatory metabolite in active plant extracts and its predicted competitive binding to the MurF ATP-binding site validate its use in validating MurF as a target for combating multidrug-resistant *A. baumannii* infections [1].

Synthetic Chemistry and Carbazole Alkaloid Derivatization

Synthetic organic chemists can employ Mahanimbidine as a key intermediate or reference standard for constructing cyclized pyrano[3,2-a]carbazole scaffolds. The published biomimetic route from mahanimbine and the definitive X-ray crystal structure provide a reliable platform for synthesizing novel analogs with potentially enhanced or altered bioactivities, distinct from the linear mahanimbine series [1].

Phytochemical Reference Standard for Metabolomics Studies

Analytical laboratories and metabolomics facilities can procure Mahanimbidine as a pure reference standard for the quality control and phytochemical characterization of *Murraya* species. Its role as a key discriminatory metabolite in antimicrobial activity studies [2] makes it an essential tool for the authentication and standardization of *Murraya koenigii* extracts used in research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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